molecular formula C15H13FN2O2 B2845758 N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide CAS No. 2361638-52-8

N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide

Cat. No.: B2845758
CAS No.: 2361638-52-8
M. Wt: 272.279
InChI Key: QYJZBFOLXSJELR-UHFFFAOYSA-N
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Description

N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a 4-fluorophenoxy group and a prop-2-enamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the 4-Fluorophenoxy Group: The 4-fluorophenoxy group is introduced via nucleophilic substitution reactions, often using fluorinated phenols and appropriate leaving groups.

    Attachment of the Prop-2-enamide Moiety: The final step involves the coupling of the pyridine derivative with acryloyl chloride or a similar reagent under basic conditions to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring and the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[6-(4-Chlorophenoxy)pyridin-2-yl]methyl]prop-2-enamide
  • N-[[6-(4-Bromophenoxy)pyridin-2-yl]methyl]prop-2-enamide
  • N-[[6-(4-Methylphenoxy)pyridin-2-yl]methyl]prop-2-enamide

Uniqueness

N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound particularly interesting for drug development and other applications.

Properties

IUPAC Name

N-[[6-(4-fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-2-14(19)17-10-12-4-3-5-15(18-12)20-13-8-6-11(16)7-9-13/h2-9H,1,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJZBFOLXSJELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC(=CC=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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